2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN4O2S/c25-14-5-3-8-17(11-14)30-23(32)22-21(18-9-1-2-10-19(18)28-22)29-24(30)33-13-20(31)27-16-7-4-6-15(26)12-16/h1-12,28H,13H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOQBPFBQLXOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)F)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide is a heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidoindole core, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its antimicrobial , anticancer , and antiviral properties.
Antimicrobial Activity
Research has shown that compounds similar to this structure exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with a thiazolidinone core have demonstrated effectiveness against multiple bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin in some cases .
| Compound Type | Activity Level | Tested Strains |
|---|---|---|
| Thiazolidinone Derivatives | High | Gram-positive and Gram-negative bacteria |
Anticancer Properties
Studies have indicated that the compound may possess anticancer properties by inhibiting specific pathways involved in tumor growth. For example, compounds with similar heterocyclic structures have been shown to inhibit the pMAPK pathway in liver and lung tissues, resulting in decreased tumor cell proliferation .
| Biological Target | Inhibition Percentage (Day 3) | Route of Administration |
|---|---|---|
| pMAPK in Liver | 79% | PO/IV |
| pMAPK in Lung | 88% | PO |
Antiviral Activity
Furthermore, the compound's structure suggests potential antiviral activity. Heterocycles such as this are known to interfere with viral replication mechanisms. Research indicates that modifications at specific positions on the pyrimidine ring can enhance reverse transcriptase inhibitory activity significantly .
Case Studies
- Antimicrobial Efficacy : A study synthesized a series of thiazolidinone derivatives that were tested against various bacterial strains. The results showed that certain derivatives exhibited superior antibacterial activity compared to conventional antibiotics .
- Anticancer Mechanisms : Another investigation focused on the inhibition of the pMAPK pathway by similar heterocyclic compounds. The findings revealed consistent inhibition rates across different dosages and administration routes, highlighting the compound's potential as an anticancer agent .
- Antiviral Properties : A recent study explored the antiviral effects of related compounds against HIV-1 reverse transcriptase. The results demonstrated enhanced activity with specific substitutions on the heterocyclic scaffold, suggesting that similar modifications could be beneficial for our compound .
Scientific Research Applications
Pharmacological Profile
The pharmacological profile of this compound suggests it may exhibit a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory therapies.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks have demonstrated significant antimicrobial properties. For instance, derivatives of pyrimidoindole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of a thioether linkage in the structure may enhance its interaction with microbial targets, potentially disrupting critical cellular processes.
Anticancer Properties
The indole and pyrimidine moieties are well-known for their anticancer activities. Studies have reported that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, compounds incorporating indole derivatives have been shown to affect the cell cycle and promote programmed cell death in various cancer models .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds like the one have been studied for their anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This could make them candidates for treating conditions like arthritis and other inflammatory disorders.
Case Studies
Several studies highlight the potential applications of compounds related to 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide:
- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against S. aureus and found that certain modifications significantly enhanced antibacterial activity (MIC values ranging from 0.125 to 8 μg/mL) . This suggests that similar modifications could be explored for the compound .
- Anticancer Activity : Research on pyrimidine derivatives demonstrated their ability to induce apoptosis in breast cancer cells through mitochondrial pathways . Such findings support the exploration of the anticancer potential of this compound.
- Inflammation Studies : A review highlighted various indole-containing compounds that exhibited anti-inflammatory properties by downregulating TNF-alpha and IL-6 levels . This aligns with the potential therapeutic applications of the compound discussed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
